molecular formula C15H19NO3 B14075444 3-Pentynoic acid, 2-hydroxy-2-(1-propynyl)-, 3-quinuclidinyl ester CAS No. 101931-80-0

3-Pentynoic acid, 2-hydroxy-2-(1-propynyl)-, 3-quinuclidinyl ester

Cat. No.: B14075444
CAS No.: 101931-80-0
M. Wt: 261.32 g/mol
InChI Key: PSNXEMLZSUPRKP-UHFFFAOYSA-N
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Description

3-Pentynoic acid, 2-hydroxy-2-(1-propyn-1-yl)-, 1-azabicyclo[2.2.2]oct-3-yl ester is a complex organic compound with a unique structure that includes a bicyclic ring system and multiple functional groups. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pentynoic acid, 2-hydroxy-2-(1-propyn-1-yl)-, 1-azabicyclo[2.2.2]oct-3-yl ester typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of 3-pentynoic acid with a suitable alkylating agent, followed by esterification with 1-azabicyclo[2.2.2]oct-3-ol. The reaction conditions often require the use of strong bases and solvents such as tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Pentynoic acid, 2-hydroxy-2-(1-propyn-1-yl)-, 1-azabicyclo[2.2.2]oct-3-yl ester can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

3-Pentynoic acid, 2-hydroxy-2-(1-propyn-1-yl)-, 1-azabicyclo[2.2.2]oct-3-yl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Pentynoic acid, 2-hydroxy-2-(1-propyn-1-yl)-, 1-azabicyclo[2.2.2]oct-3-yl ester involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Pentynoic acid, 2-hydroxy-2-(1-propyn-1-yl)-, 1-methyl-4-piperidinyl ester
  • 3-Pentynoic acid, 2-hydroxy-2-(1-propyn-1-yl)-, 1-methyl-4-piperidinyl ester

Uniqueness

Compared to similar compounds, 3-Pentynoic acid, 2-hydroxy-2-(1-propyn-1-yl)-, 1-azabicyclo[2.2.2]oct-3-yl ester stands out due to its bicyclic ring system, which imparts unique steric and electronic properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications .

Properties

CAS No.

101931-80-0

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-prop-1-ynylpent-3-ynoate

InChI

InChI=1S/C15H19NO3/c1-3-7-15(18,8-4-2)14(17)19-13-11-16-9-5-12(13)6-10-16/h12-13,18H,5-6,9-11H2,1-2H3

InChI Key

PSNXEMLZSUPRKP-UHFFFAOYSA-N

Canonical SMILES

CC#CC(C#CC)(C(=O)OC1CN2CCC1CC2)O

Origin of Product

United States

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